Methyl (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate
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Description
Methyl (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate, commonly known as Methyl TFA, is a chemical compound with potential applications in scientific research. This compound is a bicyclic lactam derivative of pyrrolidine, which has been found to exhibit unique biochemical and physiological effects.
Scientific Research Applications
Microwave-assisted Synthesis
Microwave-assisted conditions have been utilized for the synthesis of structurally related bicyclic compounds, indicating that such approaches may be applicable for the efficient and selective synthesis of Methyl (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate derivatives. This technique can offer high yield and stereoselectivity in short times, suggesting a potential for the synthesis of complex molecules for further research applications (Onogi, Higashibayashi, & Sakurai, 2012).
Radiolabeling and Biodistribution
A compound with a similar structural framework was developed as a potential neuroprotective drug, labeled with C-11 for positron emission tomography (PET) studies. This research demonstrates the potential of using radiolabeling techniques to study the biodistribution and brain penetration of Methyl (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate analogs, providing insights into their pharmacological properties (Yu et al., 2003).
Asymmetric Synthesis
Research on asymmetric synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions in aqueous solutions highlights the feasibility of generating enantiomerically enriched compounds. This methodology could be adapted for the asymmetric synthesis of Methyl (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate, aiming at potential applications in medicinal chemistry and drug development (Waldmann & Braun, 1991).
Novel Derivatives and Potential Ligands
The successful nucleophilic substitution to construct novel derivatives of a related bicyclic ring system indicates the versatility of these frameworks for functional group modifications. This approach could be applied to Methyl (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate for the development of potential nicotinic acetylcholine receptor ligands or other pharmaceutical targets (Malpass, Patel, Davies, & Fulford, 2003).
Antimalarial and Antimycobacterial Activities
The synthesis and evaluation of derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate for antimalarial activities demonstrate the potential therapeutic applications of bicyclic compounds. This suggests that Methyl (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate and its derivatives could be explored for their antimalarial and antimycobacterial properties (Ningsanont, Black, Chanphen, & Thebtaranonth, 2003).
properties
IUPAC Name |
methyl (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO2/c1-14-5(13)6-2-7(6,4-12-3-6)8(9,10)11/h12H,2-4H2,1H3/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOXZLTZRVMKMS-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1(CNC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12C[C@]1(CNC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate |
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